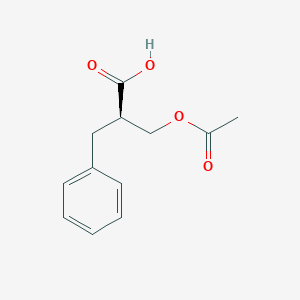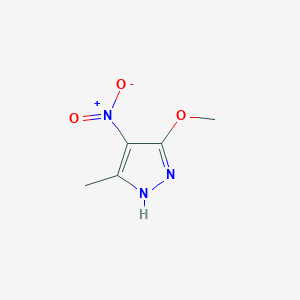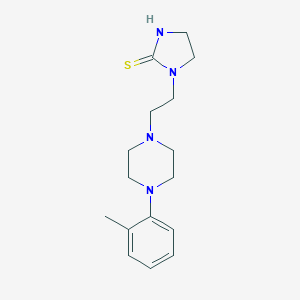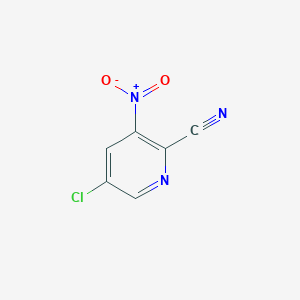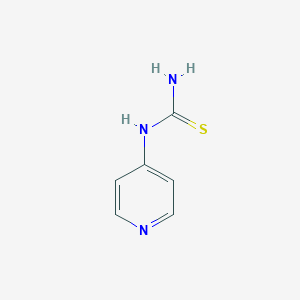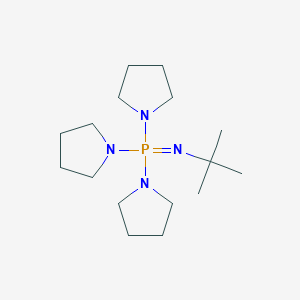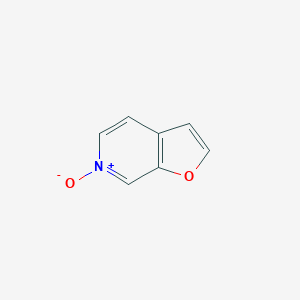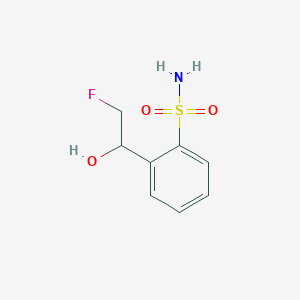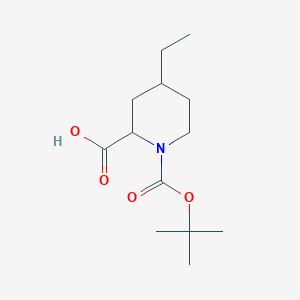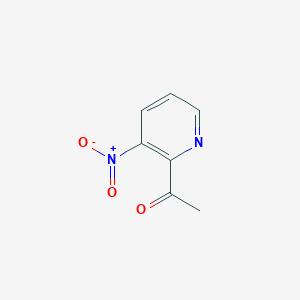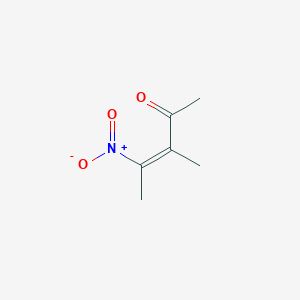
(Z)-3-methyl-4-nitropent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-methyl-4-nitropent-3-en-2-one, commonly known as MNPE, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. MNPE is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 84-86°C.
Mecanismo De Acción
The mechanism of action of MNPE is not well understood. However, it has been suggested that MNPE may act as a Michael acceptor, reacting with nucleophiles such as amino acids and thiols. MNPE has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
MNPE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, including MCF-7 and HeLa cells. MNPE has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, MNPE has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MNPE is its versatility in organic synthesis. MNPE can be used as a building block for the synthesis of various compounds, making it a useful tool for drug discovery and development. However, MNPE has some limitations in lab experiments. MNPE is sensitive to air and moisture, and it can decompose if not stored properly. MNPE is also highly reactive, making it difficult to handle in some experiments.
Direcciones Futuras
There are many future directions for the research of MNPE. One potential direction is the synthesis of MNPE analogs with improved properties, such as increased stability and reactivity. Another direction is the investigation of the mechanism of action of MNPE, which could lead to the discovery of new targets for drug development. Additionally, MNPE could be used as a tool for the development of new synthetic methods in organic chemistry. Overall, MNPE has the potential to be a valuable tool in scientific research and drug discovery.
Métodos De Síntesis
MNPE can be synthesized through a multi-step process that involves the condensation of 3-methyl-2-butanone with nitromethane, followed by the reduction of the resulting nitroalkene with sodium borohydride. The final product is obtained through the oxidation of the resulting alcohol with chromium trioxide. This synthesis method has been optimized to produce high yields of MNPE with high purity.
Aplicaciones Científicas De Investigación
MNPE has been widely used in scientific research due to its unique properties. It is a versatile building block for the synthesis of various compounds, including natural products and pharmaceuticals. MNPE has been used in the synthesis of (+)-cyclophellitol, a potent inhibitor of glycosidases, and (-)-maackiain, a phytoalexin with antifungal properties. MNPE has also been used in the synthesis of analogs of the anticancer drug discodermolide.
Propiedades
Número CAS |
169214-62-4 |
|---|---|
Nombre del producto |
(Z)-3-methyl-4-nitropent-3-en-2-one |
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
(Z)-3-methyl-4-nitropent-3-en-2-one |
InChI |
InChI=1S/C6H9NO3/c1-4(6(3)8)5(2)7(9)10/h1-3H3/b5-4- |
Clave InChI |
QSQZDGASBNXNHF-PLNGDYQASA-N |
SMILES isomérico |
C/C(=C(\C)/[N+](=O)[O-])/C(=O)C |
SMILES |
CC(=C(C)[N+](=O)[O-])C(=O)C |
SMILES canónico |
CC(=C(C)[N+](=O)[O-])C(=O)C |
Sinónimos |
3-Penten-2-one, 3-methyl-4-nitro-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)

